molecular formula C15H16FN3O2S B4926352 1-(4-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine

1-(4-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine

Cat. No. B4926352
M. Wt: 321.4 g/mol
InChI Key: FWHXEZAFPLDGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has shown promising results in various studies, especially in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine involves the inhibition of serotonin reuptake and activation of 5-HT1A receptors. The compound binds to the serotonin transporter, preventing the reuptake of serotonin into the presynaptic neuron. This increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission. The activation of 5-HT1A receptors also contributes to the anxiolytic and antipsychotic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine are primarily related to its action on the serotonin system. The compound increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission. This results in various physiological effects, such as the regulation of mood, sleep, appetite, and pain perception. The compound has also been found to have anxiolytic and antipsychotic effects, which are related to its activation of 5-HT1A receptors.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine has several advantages for lab experiments. It is easy to synthesize, and the yield and purity of the final product are typically high. The compound has shown promising results in various studies, especially in the field of neuroscience. However, there are also limitations to its use in lab experiments. The compound has not been extensively studied in humans, and its long-term effects are not well understood. Additionally, the compound has potential side effects, such as nausea, vomiting, and diarrhea.

Future Directions

For research include studying the compound's long-term effects in humans, investigating its potential as a therapeutic agent for other conditions, and developing more selective and potent compounds.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine involves the reaction of 4-fluorobenzaldehyde, 5-nitro-2-thiophenemethanol, and piperazine. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of the synthesis process is typically high, and the purity of the final product is also satisfactory.

Scientific Research Applications

1-(4-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine has been extensively used in scientific research. It has shown potential in the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia. The compound has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. It has also been shown to have anxiolytic and antipsychotic effects.

properties

IUPAC Name

1-(4-fluorophenyl)-4-[(5-nitrothiophen-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S/c16-12-1-3-13(4-2-12)18-9-7-17(8-10-18)11-14-5-6-15(22-14)19(20)21/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHXEZAFPLDGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(S2)[N+](=O)[O-])C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine

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